molecular formula C29H40O3 B14202997 Methyl 14-[4-(4-methylbenzoyl)phenyl]tetradecanoate CAS No. 918500-21-7

Methyl 14-[4-(4-methylbenzoyl)phenyl]tetradecanoate

Cat. No.: B14202997
CAS No.: 918500-21-7
M. Wt: 436.6 g/mol
InChI Key: NGLNAHIYRLRSKF-UHFFFAOYSA-N
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Description

Methyl 14-[4-(4-methylbenzoyl)phenyl]tetradecanoate is a chemical compound known for its unique structure and properties It is an ester derivative of tetradecanoic acid, featuring a benzoyl group substituted with a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 14-[4-(4-methylbenzoyl)phenyl]tetradecanoate typically involves the esterification of 14-[4-(4-methylbenzoyl)phenyl]tetradecanoic acid with methanol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process. After completion, the product is purified through recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 14-[4-(4-methylbenzoyl)phenyl]tetradecanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The benzoyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like nitrating mixtures or halogenating agents.

Major Products

    Oxidation: Produces 14-[4-(4-methylbenzoyl)phenyl]tetradecanoic acid.

    Reduction: Yields 14-[4-(4-methylbenzoyl)phenyl]tetradecanol.

    Substitution: Results in various substituted derivatives depending on the reagents used.

Scientific Research Applications

Methyl 14-[4-(4-methylbenzoyl)phenyl]tetradecanoate has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development and delivery systems.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 14-[4-(4-methylbenzoyl)phenyl]tetradecanoate involves its interaction with specific molecular targets. The benzoyl group may interact with enzymes or receptors, modulating their activity. The ester group can undergo hydrolysis, releasing the active acid form, which then exerts its effects through various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Methyl tetradecanoate: A simpler ester of tetradecanoic acid without the benzoyl group.

    14-[4-(4-methylbenzoyl)phenyl]tetradecanoic acid: The acid form of the compound.

    Methyl 14-[4-(4-chlorobenzoyl)phenyl]tetradecanoate: A similar compound with a chlorine substituent instead of a methyl group.

Uniqueness

Methyl 14-[4-(4-methylbenzoyl)phenyl]tetradecanoate is unique due to the presence of the methyl-substituted benzoyl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications and reactivity.

Properties

CAS No.

918500-21-7

Molecular Formula

C29H40O3

Molecular Weight

436.6 g/mol

IUPAC Name

methyl 14-[4-(4-methylbenzoyl)phenyl]tetradecanoate

InChI

InChI=1S/C29H40O3/c1-24-16-20-26(21-17-24)29(31)27-22-18-25(19-23-27)14-12-10-8-6-4-3-5-7-9-11-13-15-28(30)32-2/h16-23H,3-15H2,1-2H3

InChI Key

NGLNAHIYRLRSKF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)CCCCCCCCCCCCCC(=O)OC

Origin of Product

United States

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